molecular formula C18H24N2O3 B1443602 Benzyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate CAS No. 1160247-19-7

Benzyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate

Cat. No.: B1443602
CAS No.: 1160247-19-7
M. Wt: 316.4 g/mol
InChI Key: DZRQAACZBOUAOD-UHFFFAOYSA-N
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Description

Benzyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate is a spirocyclic compound characterized by two fused rings (5-membered and 6-membered) sharing a single atom, forming a [5.6] spiro system. The molecule contains two nitrogen atoms (3,7-diaza) and an oxo group at position 8, with a benzyl ester moiety at position 3. This structural framework is significant in medicinal chemistry due to the conformational rigidity imparted by the spiro system, which can enhance binding specificity to biological targets.

Properties

IUPAC Name

benzyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c21-16-8-4-5-9-18(19-16)10-12-20(13-11-18)17(22)23-14-15-6-2-1-3-7-15/h1-3,6-7H,4-5,8-14H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZRQAACZBOUAOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CCN(CC2)C(=O)OCC3=CC=CC=C3)NC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601183782
Record name Phenylmethyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160247-19-7
Record name Phenylmethyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160247-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601183782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ugi Multicomponent Reaction Followed by Palladium-Catalyzed Cyclization

A recent method involves the use of Ugi multicomponent reactions to assemble the precursor, followed by a palladium-catalyzed Tsuji–Trost cyclization to form the spirocyclic core. This approach allows for enantioselective synthesis and fine control over stereochemistry.

  • Step 1: Ugi Reaction to Form Precursors

    The Ugi reaction combines an aldehyde, amine, isocyanide, and carboxylic acid to form a peptidic intermediate. For example, benzyl-protected amines and appropriate aldehydes are used to generate the Ugi precursor.

  • Step 2: Palladium-Catalyzed Enantioselective Cyclization

    Using a palladium complex with chiral ligands (such as ligand L4), the Ugi precursor undergoes intramolecular allylic substitution to form the diazaspiro ring system. Reaction conditions optimized include:

    • Solvent: 1,4-dioxane found optimal.
    • Temperature: Room temperature preferred for higher enantioselectivity.
    • Concentration: Dilute conditions improve yield and enantioselectivity.
    • Reaction time: Approximately 24 hours for completion.
  • Step 3: Purification

    The product is purified by silica gel chromatography to isolate the desired this compound with high enantiomeric excess and yield.

This method is detailed in the Journal of Organic Chemistry (2019) and provides a modern, catalytic asymmetric route to the compound.

Protection and Deprotection Strategies Using Boc Groups

In synthetic routes involving diazaspiro compounds, protecting amine groups with Boc anhydride is common to prevent side reactions during ring closure and functionalization.

  • The amine is first protected with Boc anhydride in dichloromethane.
  • After ring formation and introduction of the oxo and benzyl carboxylate groups, the Boc group is removed under acidic conditions or hydrogenolysis.
  • Palladium on carbon (Pd/C) catalyzed hydrogenation is often employed for deprotection and reduction steps, especially when benzyl protecting groups are involved.

This approach is supported by methods used for related diazaspiro compounds, such as tert-butyl-1,7-diazaspiro[3.5]nonane derivatives.

Ring-Closing Metathesis (RCM) for Spiro Ring Formation

Ring-closing metathesis has been employed to construct diazaspiro ring systems efficiently.

  • Starting from linear precursors containing olefinic groups, RCM catalyzed by ruthenium-based catalysts closes the ring to form the spirocyclic system.
  • Subsequent oxidation introduces the 8-oxo functionality.
  • Benzyl ester groups are introduced either before or after ring closure depending on the synthetic route.

This method has been demonstrated for similar spirocyclic diaza compounds with ring sizes comparable to the [5.6] spiro system.

Comparative Data Table of Preparation Methods

Method Key Steps Catalysts/Reagents Yield (%) Notes
Ugi Reaction + Pd-Catalyzed Cyclization Multicomponent assembly, Pd-catalyzed cyclization Pd(dba)2, chiral ligand L4, dioxane 70-85 High enantioselectivity, mild conditions
Boc Protection + Hydrogenolysis Boc protection, ring closure, Pd/C hydrogenation Boc anhydride, Pd/C, H2 60-80 Common for amine protection and deprotection
Ring-Closing Metathesis (RCM) Olefinic precursor, RCM, oxidation, esterification Grubbs catalyst, oxidants 65-75 Efficient ring formation, requires olefin precursors

Detailed Research Findings

  • Enantioselectivity and Ligand Effects: The choice of ligand in the Pd-catalyzed cyclization critically affects enantioselectivity. Ligand L4 provided the best balance between yield and enantiomeric excess (ee) in the synthesis of related diazaspiro compounds.

  • Solvent and Concentration Impact: Dilution improves solubility of the Pd complex and enhances both yield and enantioselectivity. Dioxane was superior to dichloromethane and toluene, whereas polar solvents like DMF inhibited the reaction.

  • Protection Group Strategies: Boc groups effectively protect amines during multi-step synthesis and can be removed under mild conditions without affecting the benzyl ester moiety.

  • Hydrogenation Conditions: Pd/C catalyzed hydrogenation at moderate temperatures (around 50 °C) under hydrogen pressure (50 PSI) efficiently removes protecting groups and reduces intermediates to the desired spirocyclic amine.

  • Oxidation for 8-oxo Introduction: Oxidative cyclization or selective oxidation of spirocyclic intermediates introduces the ketone functionality at the 8-position, often using permanganate or other oxidants.

Chemical Reactions Analysis

Benzyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

Benzyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, protein-ligand interactions, and cellular assays.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding to these targets, potentially inhibiting or modulating their activity. The presence of functional groups like the benzyl and carboxylate groups can enhance the compound’s affinity and specificity for its targets, leading to desired biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between Benzyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate and analogous spiro compounds:

Compound Name Spiro System Key Substituents Functional Groups Applications/Notes
This compound [5.6] Benzyl ester, oxo, diaza Ester, ketone, amines Intermediate in drug synthesis
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione [4.5] Benzothiazol, dimethylaminophenyl, oxa Ketones, amide, ether Organic synthesis, fluorescence studies
tert-Butyl 8-oxo-3,7,10-triazaspiro[5.6]dodecane-3-carboxylate [5.6] tert-Butyl, triaza Carbamate, ketone, amines Protected intermediate for peptide synthesis
2,7-Diazaspiro[3.6]nonane derivatives (Pfizer) [3.6] Dihydroindenyl, diaza Amines, aromatic Ghrelin receptor antagonists
1-Benzyl-1-azaspiro[4.4]nonan-9-one [4.4] Benzyl, azaspiro Ketone, amine Drug discovery intermediate

Key Observations :

  • Ring Size : Smaller spiro systems (e.g., [3.6], [4.4]) exhibit higher ring strain and reduced conformational flexibility compared to the [5.6] system, which may impact binding kinetics in biological targets .
  • Substituents : The benzyl ester in the target compound contrasts with bulky groups like benzothiazol () or dihydroindenyl (). These substituents influence solubility, metabolic stability, and target engagement .
  • Functional Groups : The presence of a triaza system in tert-butyl derivatives () increases basicity, whereas the oxo group in the target compound may participate in hydrogen bonding or act as a metabolic liability .

Biological Activity

Benzyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate is a synthetic organic compound characterized by its unique spirocyclic structure, which includes both nitrogen and oxygen atoms. Its molecular formula is C18H24N2O3C_{18}H_{24}N_{2}O_{3} and it has a molecular weight of approximately 316.4 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Chemical Structure and Properties

The structural uniqueness of this compound allows it to engage in a variety of chemical reactions. The spirocyclic core contributes to its reactivity, making it a valuable building block in organic synthesis.

Structural Formula

InChI InChI 1S C18H24N2O3 c21 16 8 4 5 9 18 19 16 10 12 20 13 11 18 17 22 23 14 15 6 2 1 3 7 15 h1 3 6 7H 4 5 8 14H2 H 19 21 \text{InChI }\quad \text{InChI 1S C18H24N2O3 c21 16 8 4 5 9 18 19 16 10 12 20 13 11 18 17 22 23 14 15 6 2 1 3 7 15 h1 3 6 7H 4 5 8 14H2 H 19 21 }

Physical Properties

PropertyValue
Molecular FormulaC18H24N2O3
Molecular Weight316.4 g/mol
CAS Number1160247-19-7

This compound's biological activity is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's spirocyclic structure enhances its binding affinity, potentially leading to inhibitory effects on various biological processes.

Enzyme Inhibition Studies

Recent studies have indicated that this compound may act as an enzyme inhibitor, particularly in pathways related to oxidative phosphorylation (OXPHOS). OXPHOS inhibitors are of significant interest in cancer therapy as they can selectively target cancer cells that rely heavily on aerobic metabolism.

Case Study: OXPHOS Inhibition

In a study examining the structure–activity relationship (SAR) of related compounds, Benzyl 8-oxo-3,7-diazaspiro[5.6]dodecane derivatives demonstrated promising results in inhibiting mitochondrial function and ATP production in cancer cell lines under glucose-depleted conditions .

Cytotoxicity Assays

Cytotoxicity assays have shown that Benzyl 8-oxo-3,7-diazaspiro[5.6]dodecane derivatives exhibit varying degrees of cytotoxic effects against different cancer cell lines. The compound's IC50 values indicate its potency:

CompoundCell LineIC50 (μM)
Benzyl 8-oxo derivativeUM16 (Pancreatic)0.58
Close analogueMIA PaCa-2118.5

These findings suggest that modifications to the benzyl or carboxylate groups can significantly impact biological activity and potency.

Research Applications

Benzyl 8-oxo-3,7-diazaspiro[5.6]dodecane has potential applications in various research fields:

  • Medicinal Chemistry : As a lead compound for developing new drugs targeting metabolic pathways.
  • Biochemistry : In studies involving enzyme kinetics and protein-ligand interactions.
  • Material Science : Utilized in synthesizing specialty chemicals with unique properties.

Comparative Analysis with Similar Compounds

Benzyl 8-oxo derivatives can be compared with other spirocyclic compounds to analyze their distinct biological activities:

Compound TypeStructural FeaturesBiological Activity
Spiro[4.5]decaneSimilar spirocyclic coreVaries; generally less potent
Diazaspiro CompoundsContains two nitrogen atomsDifferent reactivity
Oxaspiro CompoundsContains oxygen atomsUnique chemical properties

The specific combination of functional groups in Benzyl 8-oxo compounds imparts distinct pharmacological profiles compared to other related structures.

Q & A

Q. What are the recommended analytical techniques for confirming the identity and purity of Benzyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate?

Methodological Answer:

  • Liquid Chromatography-Mass Spectrometry (LCMS): Use positive ion mode to detect the molecular ion peak. For example, structurally related spiro compounds in patent applications showed [M+H]⁺ peaks at m/z 787 and 540, with retention times of 1.11–1.41 minutes under SMD-TFA05 conditions .
  • High-Performance Liquid Chromatography (HPLC): Optimize mobile phases (e.g., acetonitrile/water with 0.1% TFA) to achieve baseline separation. Retention times for analogous compounds range from 1.05 to 1.41 minutes, depending on substituents .
  • Nuclear Magnetic Resonance (NMR): Prioritize 1^1H and 13^{13}C NMR to confirm spirocyclic geometry and benzyloxycarbamate functionalization. Compare chemical shifts with structurally similar compounds, such as tert-butyl spirocarbamates (e.g., δ 1.4–1.6 ppm for tert-butyl groups) .

Q. How can researchers synthesize this compound?

Methodological Answer:

  • Stepwise Functionalization: Start with a diazaspiro core (e.g., 3,7-diazaspiro[5.6]dodecane) and introduce the benzyloxycarbonyl group via carbamate coupling. For example, similar syntheses used benzyl chloroformate in anhydrous dichloromethane with a base like triethylamine .
  • Purification: Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC for intermediates. Patent data show yields improved by >90% when using reverse-phase C18 columns under acidic conditions .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for spirocyclic compounds be resolved?

Methodological Answer:

  • Software Tools: Use SHELX suite (e.g., SHELXL for refinement) to model spirocyclic torsional angles and hydrogen bonding. SHELX is robust for high-resolution data, even with twinned crystals, as demonstrated in small-molecule refinements .
  • Validation Metrics: Cross-check residual density maps (<0.3 eÅ⁻³) and R-factor convergence (R1 < 5%). For example, tert-butyl spirocarbamates refined with SHELXL achieved R1 = 3.2% using high-resolution synchrotron data .

Q. What strategies mitigate impurities during the synthesis of diazaspiro compounds?

Methodological Answer:

  • Byproduct Analysis: Monitor reaction intermediates via LCMS. For instance, over-alkylation byproducts in diazaspiro syntheses were detected at m/z 796 ([M]⁺) and eliminated by adjusting stoichiometry .
  • Dynamic pH Control: Optimize pH during cyclization steps. Patent examples used buffered conditions (pH 6–7) to suppress hydrolysis of the spirocyclic amide .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate
Reactant of Route 2
Benzyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate

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